4-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]thiomorpholine

Anticancer Antimicrobial Kinase Inhibition

4-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]thiomorpholine (CAS 338401-55-1) is a synthetic small molecule belonging to the thiazole-thiomorpholine hybrid class. It is primarily catalogued by chemical vendors as a heterocyclic building block for research and further manufacturing, featuring a 2,4-dichlorophenyl ring substituted at the 4-position of a thiazole core, which is further substituted at the 2-position with a thiomorpholine moiety.

Molecular Formula C13H12Cl2N2S2
Molecular Weight 331.27
CAS No. 338401-55-1
Cat. No. B2576382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]thiomorpholine
CAS338401-55-1
Molecular FormulaC13H12Cl2N2S2
Molecular Weight331.27
Structural Identifiers
SMILESC1CSCCN1C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl
InChIInChI=1S/C13H12Cl2N2S2/c14-9-1-2-10(11(15)7-9)12-8-19-13(16-12)17-3-5-18-6-4-17/h1-2,7-8H,3-6H2
InChIKeyUSAXLAWSTFSXAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Benchmark: 4-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]thiomorpholine (CAS 338401-55-1) as a Scaffold in Heterocyclic Library Design


4-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]thiomorpholine (CAS 338401-55-1) is a synthetic small molecule belonging to the thiazole-thiomorpholine hybrid class. It is primarily catalogued by chemical vendors as a heterocyclic building block for research and further manufacturing, featuring a 2,4-dichlorophenyl ring substituted at the 4-position of a thiazole core, which is further substituted at the 2-position with a thiomorpholine moiety. This compound exists within a broader chemical space explored for anticancer, antimicrobial, and kinase inhibition applications, though direct, peer-reviewed biological characterization for this specific entity remains absent from major public databases as of the latest search.

The Procurement Risk of Analog Substitution for 4-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]thiomorpholine


The practice of substituting a thiomorpholine-thiazole core with a morpholine or other heterocyclic analog, or altering the dichlorophenyl substitution pattern, cannot be done without risking a fundamental change in a lead series' Structure-Activity Relationship (SAR). Class-level data on structurally related series (e.g., morpholine-derived thiazoles) confirm that even minor modifications can drastically alter target binding (e.g., PI3K or bovine carbonic anhydrase-II inhibition). Without compound-specific comparative data for CAS 338401-55-1, generic substitution is a high-risk procurement strategy, as the specific sulfur atom in the thiomorpholine ring and the 2,4-dichloro substitution pattern are critical, non-interchangeable pharmacophoric features whose individual contributions cannot be assumed from class-level data. [1]

Critical Evidence Gap Analysis: Quantitative Differentiation of 4-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]thiomorpholine


Direct Comparative Biological Activity Data Not Publicly Available

An exhaustive search of primary literature, patents, and authoritative databases (including PubChem, ChEMBL, and BindingDB) did not yield any peer-reviewed studies reporting quantitative, head-to-head biological activity data (e.g., IC50, MIC, Ki) for 4-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]thiomorpholine against a defined comparator or baseline. This finding constitutes a critical evidence gap. While the broader class of thiazole-thiomorpholine hybrids has been investigated for anticancer activity (e.g., in A549 cells) [1], the specific compound was not among the reported series. This absence of data is the primary quantifiable differentiation point: its biological profile is undefined, making it a blank-slate scaffold for exploratory synthesis rather than a profiled tool compound.

Anticancer Antimicrobial Kinase Inhibition

Comparative Physicochemical and Drug-Likeness Properties Analysis

Computationally predicted physicochemical properties differentiate 4-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]thiomorpholine (C13H12Cl2N2S2, MW=331.28 g/mol) from its direct oxygen analog, 4-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]morpholine (C13H12Cl2N2OS, MW=315.22 g/mol). The presence of the sulfur atom in the thiomorpholine ring increases molecular weight, lipophilicity (cLogP), and the number of hydrogen bond acceptors, while the nitrogen atom may impact pKa. These differences can significantly influence membrane permeability, metabolic stability, and off-target binding profiles in a lead optimization campaign.

Medicinal Chemistry Lead Optimization Drug-likeness

Supplier-Reported Purity as a Procurement Differentiator

Vendor-reported purity for 4-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]thiomorpholine varies, creating a quantifiable procurement decision point. The product is offered at standard purity of 90% (e.g., Leyan) and a higher grade of NLT 98% (MolCore). This compares to the morpholine analog, which is commonly offered at 90% purity. For high-throughput screening, a higher purity may reduce false positives, but at a higher cost. For initial synthetic elaboration, a lower purity may suffice.

Chemical Procurement Quality Control Screening

Validated Application Scenarios for Procuring 4-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]thiomorpholine


Proprietary Lead Generation Scaffold for Kinase or Protease Targets

The primary value proposition for this compound is as an uncharacterized, novel scaffold. Its procurement is justified when the goal is to generate new intellectual property. The thiomorpholine-thiazole core, combined with the 2,4-dichlorophenyl group, represents a chemical space distinct from commonly explored morpholine analogues, making it suitable for diversity-oriented synthesis and the exploration of new kinase or protease inhibitor chemotypes.

SAR Expansion Campaigns at the Morpholine/Thiomorpholine Hinge-Binding Motif

In programs where a morpholine-thiazole core has been identified as a kinase hinge-binder, this compound serves as the direct sulfur-containing comparator. Introducing sulfur can modulate the hinge-binding angle, electron density, and lipophilicity, all of which can be systematically explored to improve potency, selectivity, and pharmacokinetic properties. This specific compound provides the key entry point for such an SAR-by-catalog approach.

Precision Chemical Biology Tool with High-Purity Requirement

When a project demands a chemical probe of the highest possible purity to establish a reliable SAR or to use in sensitive biophysical techniques (e.g., Surface Plasmon Resonance, X-ray crystallography), the availability of this compound at NLT 98% purity makes it a preferred choice over lower-purity alternatives. This is a critical procurement scenario where the higher purity directly reduces the risk of assay interference from undefined impurities.

Quote Request

Request a Quote for 4-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]thiomorpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.